Benzo[c][2,7]naphthyridin-5(6H)-one
Description
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The IUPAC name benzo[c]naphthyridin-5(6H)-one derives from its fused-ring architecture (Figure 1). The parent structure, naphthyridine, consists of two fused pyridine rings. The "" designation specifies nitrogen atoms at positions 2 and 7 of the naphthyridine core, while the "benzo[c]" prefix indicates annelation of a benzene ring at the c edge of the naphthyridine system. The ketone group at position 5 and the hydrogenated 6H ring complete the nomenclature.
Alternative naming conventions include:
- Pyrido[3,4-c]quinolin-5-one: Emphasizes the quinoline-like structure with a pyridine ring fused at positions 3 and 4.
- 6H-Benzo[c]naphthyridin-5-one: A variant highlighting the keto-enol tautomerism at position 5.
Table 1 compares nomenclature across related isomers:
Molecular Geometry and Conformational Analysis
The molecular framework (C₁₂H₈N₂O) consists of a planar bicyclic system with bond lengths and angles consistent with aromatic stabilization. X-ray crystallographic data confirm a dihedral angle of 178.9° between the benzene and naphthyridine planes, indicating near-perfect coplanarity. The ketone group at position 5 introduces slight distortion, with C=O bond lengths measuring 1.225 Å, characteristic of conjugated carbonyl systems.
Conformational analysis reveals two stable rotamers due to restricted rotation about the N5-C5 bond (Figure 2). Density functional theory (DFT) calculations predict a 2.1 kcal/mol energy difference between syn- and anti-conformers, favoring the syn form where the carbonyl oxygen aligns with the adjacent nitrogen lone pair.
Comparative Structural Analysis with Related Naphthyridine Derivatives
The -isomer exhibits distinct electronic properties compared to other naphthyridine derivatives:
- Benzo[c]naphthyridine : Lacks the 5-keto group, resulting in a fully aromatic system with higher electron density at N1. This increases basicity (pKₐ = 3.8 vs. 1.2 for the -keto derivative).
- Tetrahydro derivatives : Hydrogenation of the 6H ring (e.g., 6-benzyl-7,8,9,10-tetrahydro-6H-benzo[c]naphthyridin-5-one) reduces aromaticity, increasing flexibility and altering dipole moments from 4.2 D to 2.7 D.
- Halogenated analogs : Substitution at position 8 (e.g., 8-chloro-4,6-dimethyl variants) introduces steric effects that twist the benzene ring by 12° from planarity, modulating π-π stacking interactions.
Figure 3 illustrates frontier molecular orbitals for key derivatives. The -keto compound shows a 0.35 eV lower LUMO energy than its -counterpart, enhancing electrophilic reactivity at N2.
Figure 1. Core structure of benzo[c]naphthyridin-5(6H)-one with atomic numbering.
Figure 2. Syn (A) and anti (B) conformers showing rotational barriers about N5-C5.
Figure 3. Comparative HOMO-LUMO gaps for naphthyridine derivatives (DFT-B3LYP/6-311+G**).
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6H-benzo[c][2,7]naphthyridin-5-one |
InChI |
InChI=1S/C12H8N2O/c15-12-10-7-13-6-5-8(10)9-3-1-2-4-11(9)14-12/h1-7H,(H,14,15) |
InChI Key |
HPFOEWJXDNWCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=NC=C3)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][2,7]naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzonaphthyridine N-oxides with trimethylsilane carbonitrile (Me3SiCN) in dichloromethane (CH2Cl2) at low temperatures (0–5°C). The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][2,7]naphthyridin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents such as halogens, alkylating agents, and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties depending on the nature and position of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimalarial agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzo[c][2,7]naphthyridin-5(6H)-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to the inhibition of key enzymes and pathways essential for the survival of the malaria parasite . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Dihydro-1,6-naphthyridin-5(6H)-ones
- Example : 2-(Benzyloxy)-7,8-dihydro-1,6-naphthyridin-5(6H)-one (12a) .
- Synthesis : Substitution reactions under basic conditions (e.g., KOt-Bu in DMF) yield low to moderate outputs (12a–12t series) .
- Key Difference: Lower synthetic efficiency compared to Benzo[c][2,7]naphthyridinone (65% vs. <50% yields) .
Benzo[h]naphtho[1,2-b][1,6]naphthyridines
- Synthesis : Hetero-annulation via polyphosphoric acid (PPA)-mediated reactions with pyridine-3-carboxylic acid or furan/thiophene derivatives .
- Structural Feature : Incorporation of heteroaromatic rings (e.g., pyridine) enhances π-conjugation .
- Activity: Improved cytotoxic profiles against cancer cell lines compared to simpler naphthyridinones .
Benzo[b][1,8]naphthyridin-5(10H)-one Derivatives
Chlorinated and Aminated Derivatives
Functionalized Benzo[c][2,7]naphthyridines
- Example : 4-Bromobenzo[c][2,7]naphthyridine .
- Synthesis : Regioselective metalation followed by Suzuki or Stille cross-coupling enables diverse substitutions .
- Utility : Intermediate for total synthesis of amphimedine, a pyridoacridine alkaloid .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Efficiency: Benzo[c][2,7]naphthyridinone’s IEDDA route surpasses traditional substitution methods in yield and scalability .
- Bioactivity : Chlorinated/aminated derivatives (e.g., pyronaridine analogs) show promise in antiparasitic applications, while hetero-annulated variants excel in cytotoxicity .
- Structural Flexibility: Functionalization via cross-coupling (Suzuki, Stille) broadens the pharmacological scope of naphthyridinones compared to rigid carbothioamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
